chemical structure and properties of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
chemical structure and properties of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
An In-depth Technical Guide to 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic Acid: Synthesis, Properties, and Potential Applications
Executive Summary
This technical guide provides a comprehensive scientific overview of 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid, a heterocyclic compound integrating two pharmacologically significant scaffolds: pyrazole and anthranilic acid. The pyrazole ring is a cornerstone in numerous pharmaceuticals and agrochemicals, while the anthranilic acid framework is the basis for non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class. This document, intended for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, a robust synthetic methodology with mechanistic rationale, and its analytical characterization profile. Furthermore, it explores the molecule's potential biological activities and therapeutic applications, grounded in the established relevance of its constituent moieties.
Introduction: A Molecule of Convergent Interest
In the field of medicinal chemistry, the strategic combination of "privileged structures"—molecular scaffolds that are known to bind to multiple biological targets—is a powerful approach for the discovery of novel therapeutic agents. 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is a prime example of this design philosophy. It is a derivative of 2-aminobenzoic acid (anthranilic acid)[1][2], the parent compound of fenamate NSAIDs, and incorporates a 1,3-dimethyl-1H-pyrazol-5-amino substituent.
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts a wide range of biological activities.[3] Derivatives have been successfully developed as anti-inflammatory, antifungal, and anticoagulant agents.[4][5][6] This guide serves as a technical resource, consolidating the known and predicted characteristics of this compound to facilitate further research and development efforts.
Chemical Structure and Identification
The molecular architecture consists of a benzoic acid core functionalized at the ortho position with an amino linker to the 5-position of a 1,3-dimethylpyrazole ring.
Table 1: Chemical Identifiers for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid
| Identifier | Value | Source |
| IUPAC Name | 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid | N/A |
| CAS Number | 34798-68-0 | [7] |
| Molecular Formula | C₁₂H₁₃N₃O₂ | Calculated |
| Molecular Weight | 231.25 g/mol | Calculated |
| SMILES | CN1N=C(C)C=C1NC2=CC=CC=C2C(O)=O | Predicted |
Physicochemical Properties
Predictive and empirical data are crucial for assessing the drug-like qualities of a compound. The properties of the title compound are summarized below. It is important to note that many of these values are computationally predicted due to a lack of published experimental data.
Table 2: Physicochemical Data
| Property | Value | Method |
| Melting Point | Not reported | Experimental data unavailable |
| Boiling Point | Not reported | Experimental data unavailable |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | Predicted based on structure |
| pKa (acidic) | ~4-5 (Carboxylic acid) | Predicted |
| pKa (basic) | ~2-3 (Pyrazole nitrogen) | Predicted |
| LogP | ~2.8 ± 0.5 | Predicted (ACD/Labs) |
Synthesis and Mechanistic Insights: The Ullmann-Goldberg Condensation
The most logical and field-proven approach for synthesizing 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is through a copper-catalyzed N-arylation reaction, specifically the Ullmann condensation or Goldberg reaction.[8][9] This class of reaction is a robust method for forming carbon-nitrogen bonds between an aryl halide and an amine.[10]
Rationale for Synthetic Strategy
The Ullmann condensation is preferred for this transformation due to its historical success in coupling amines with aryl halides, particularly when the halide is activated by an adjacent electron-withdrawing group like a carboxylic acid.[8] The reaction involves coupling 5-amino-1,3-dimethylpyrazole with an ortho-halobenzoic acid, such as 2-chlorobenzoic acid or 2-iodobenzoic acid.
-
Choice of Catalyst: Copper(I) salts, such as CuI, are the classic and most effective catalysts. The catalytic cycle is believed to involve the formation of a copper(I)-amidate complex, oxidative addition of the aryl halide to form a Cu(III) intermediate, and subsequent reductive elimination to yield the N-arylated product.[10]
-
Role of the Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential. Its primary role is to deprotonate the amine nucleophile, increasing its reactivity towards the copper catalyst and facilitating the formation of the key copper-amidate intermediate.
-
Solvent Selection: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-dioxane are required to achieve the high temperatures (often >150 °C) necessary for the reaction to proceed at a reasonable rate.[8] Modern protocols using ligands can sometimes lower this temperature requirement.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis via Ullmann condensation.
Detailed Experimental Protocol
Safety Precaution: This procedure should be performed by trained personnel in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Copper salts are toxic and organic solvents are flammable.
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-amino-1,3-dimethylpyrazole (1.0 eq.), 2-chlorobenzoic acid (1.1 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reaction Heating: Heat the reaction mixture to 160 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark mixture into a beaker containing 1 M hydrochloric acid (HCl), which will neutralize the base and protonate the product.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with ethyl acetate (3x volumes). The product may have limited solubility; some material may precipitate and need to be collected separately.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the material via recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.
Spectroscopic and Analytical Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on the molecular structure, the following spectral characteristics are anticipated.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |
| ¹H | ~12.5-13.5 | br s | 1H | Carboxylic acid proton, highly deshielded. |
| ¹H | ~9.0-9.5 | s | 1H | N-H amine proton. |
| ¹H | ~7.0-8.0 | m | 4H | Aromatic protons (benzoic acid ring). |
| ¹H | ~5.8-6.2 | s | 1H | C4-H proton on pyrazole ring.[4] |
| ¹H | ~3.6 | s | 3H | N-CH₃ methyl group.[4] |
| ¹H | ~2.1 | s | 3H | C-CH₃ methyl group. |
| ¹³C | ~168 | - | 1C | C=O of carboxylic acid.[11] |
| ¹³C | ~110-150 | - | 8C | Aromatic and pyrazole ring carbons. |
| ¹³C | ~95 | - | 1C | C4 of pyrazole ring. |
| ¹³C | ~35 | - | 1C | N-CH₃ carbon. |
| ¹³C | ~12 | - | 1C | C-CH₃ carbon. |
-
Infrared (IR) Spectroscopy: Key expected absorption bands include a broad peak from 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 3300-3400 cm⁻¹ (N-H stretch), a strong peak at ~1700 cm⁻¹ (C=O stretch), and multiple peaks in the 1450-1600 cm⁻¹ region (C=C/C=N aromatic stretches).[12]
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 232.11. High-resolution mass spectrometry (HRMS) should confirm the elemental composition.[4]
Potential Biological and Pharmacological Relevance
While no specific biological activity has been published for 2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid, its structure allows for well-founded hypotheses regarding its potential applications.
Anti-Inflammatory Activity
The anthranilic acid core is the defining feature of fenamate NSAIDs (e.g., mefenamic acid). These drugs act primarily by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. It is plausible that the title compound could exhibit similar COX-inhibitory activity, making it a candidate for development as a novel anti-inflammatory agent.
Antifungal Activity
Many pyrazole derivatives function as potent succinate dehydrogenase inhibitors (SDHIs).[4][13] SDHIs disrupt the mitochondrial electron transport chain in fungi, leading to cell death. The pyrazole-amine substructure is present in some known SDHI fungicides. Therefore, screening this compound for activity against pathogenic fungi like Sclerotinia sclerotiorum or Botrytis cinerea would be a logical avenue of investigation.[13]
Other Potential Applications
The pyrazole scaffold is exceptionally versatile. It is a key component in drugs targeting a range of receptors and enzymes, including Factor Xa inhibitors used as anticoagulants.[5] The specific substitution pattern of the title compound makes it a unique chemical entity worthy of broader screening in various disease models.
Hypothesized Mechanism of Action Diagram
Caption: Hypothesized inhibition of the COX pathway as a potential mechanism.
Conclusion and Future Directions
2-[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]benzoic acid is a synthetically accessible molecule that merges two high-value chemical scaffolds. Its structural similarity to known anti-inflammatory and antifungal agents provides a strong rationale for its investigation in these therapeutic areas. This guide has provided the foundational chemical knowledge required for its synthesis and characterization. Future work should focus on the empirical validation of its physicochemical properties, optimization of the synthetic protocol, and comprehensive screening of its biological activities to unlock its full therapeutic potential.
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